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molecular formula C7H9ClN2O B1591045 2-Chloro-4-ethoxy-6-methylpyrimidine CAS No. 37482-64-7

2-Chloro-4-ethoxy-6-methylpyrimidine

Cat. No. B1591045
M. Wt: 172.61 g/mol
InChI Key: VEGXTHMAVSWQTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04849424

Procedure details

In anhydrous tetrahydrofuran, 173 mg of 2-chloro-4-ethoxy-6-methylpyrimidine was substituted with 68 mg of pyrazole. The reaction mixture was treated according to the procedure of Example 5 to yield 110 mg of 4-ethoxy-6-methyl-2-(1-pyrazolyl)pyrimidine, an oily compound.
Quantity
173 mg
Type
reactant
Reaction Step One
Quantity
68 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([O:8][CH2:9][CH3:10])[CH:5]=[C:4]([CH3:11])[N:3]=1.[NH:12]1[CH:16]=[CH:15][CH:14]=[N:13]1>O1CCCC1>[CH2:9]([O:8][C:6]1[CH:5]=[C:4]([CH3:11])[N:3]=[C:2]([N:12]2[CH:16]=[CH:15][CH:14]=[N:13]2)[N:7]=1)[CH3:10]

Inputs

Step One
Name
Quantity
173 mg
Type
reactant
Smiles
ClC1=NC(=CC(=N1)OCC)C
Step Two
Name
Quantity
68 mg
Type
reactant
Smiles
N1N=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was treated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=NC(=NC(=C1)C)N1N=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 110 mg
YIELD: CALCULATEDPERCENTYIELD 53.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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